Cas no 1903966-23-3 (methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate)

methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate structure
1903966-23-3 structure
商品名:methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate
CAS番号:1903966-23-3
MF:C14H21N3O2
メガワット:263.335443258286
CID:5637854
PubChem ID:117569887

methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate 化学的及び物理的性質

名前と識別子

    • 1903966-23-3
    • methyl 4-{[2-(piperazin-1-yl)ethyl]amino}benzoate
    • EN300-28229843
    • Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, methyl ester
    • methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate
    • インチ: 1S/C14H21N3O2/c1-19-14(18)12-2-4-13(5-3-12)16-8-11-17-9-6-15-7-10-17/h2-5,15-16H,6-11H2,1H3
    • InChIKey: TVOMWFMXLRFGDN-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=CC(=CC=1)NCCN1CCNCC1)=O

計算された属性

  • せいみつぶんしりょう: 263.16337692g/mol
  • どういたいしつりょう: 263.16337692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 53.6Ų

じっけんとくせい

  • 密度みつど: 1.130±0.06 g/cm3(Predicted)
  • ふってん: 431.4±40.0 °C(Predicted)
  • 酸性度係数(pKa): 9.18±0.10(Predicted)

methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28229843-10.0g
methyl 4-{[2-(piperazin-1-yl)ethyl]amino}benzoate
1903966-23-3 95.0%
10.0g
$4176.0 2025-03-19
Enamine
EN300-28229843-0.25g
methyl 4-{[2-(piperazin-1-yl)ethyl]amino}benzoate
1903966-23-3 95.0%
0.25g
$893.0 2025-03-19
Enamine
EN300-28229843-2.5g
methyl 4-{[2-(piperazin-1-yl)ethyl]amino}benzoate
1903966-23-3 95.0%
2.5g
$1903.0 2025-03-19
Enamine
EN300-28229843-0.05g
methyl 4-{[2-(piperazin-1-yl)ethyl]amino}benzoate
1903966-23-3 95.0%
0.05g
$816.0 2025-03-19
Enamine
EN300-28229843-0.1g
methyl 4-{[2-(piperazin-1-yl)ethyl]amino}benzoate
1903966-23-3 95.0%
0.1g
$855.0 2025-03-19
Enamine
EN300-28229843-1g
methyl 4-{[2-(piperazin-1-yl)ethyl]amino}benzoate
1903966-23-3
1g
$971.0 2023-09-09
Enamine
EN300-28229843-5g
methyl 4-{[2-(piperazin-1-yl)ethyl]amino}benzoate
1903966-23-3
5g
$2816.0 2023-09-09
Enamine
EN300-28229843-0.5g
methyl 4-{[2-(piperazin-1-yl)ethyl]amino}benzoate
1903966-23-3 95.0%
0.5g
$933.0 2025-03-19
Enamine
EN300-28229843-5.0g
methyl 4-{[2-(piperazin-1-yl)ethyl]amino}benzoate
1903966-23-3 95.0%
5.0g
$2816.0 2025-03-19
Enamine
EN300-28229843-10g
methyl 4-{[2-(piperazin-1-yl)ethyl]amino}benzoate
1903966-23-3
10g
$4176.0 2023-09-09

methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate 関連文献

methyl 4-{2-(piperazin-1-yl)ethylamino}benzoateに関する追加情報

Methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate (CAS No. 1903966-23-3): A Comprehensive Overview

Methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate, identified by its CAS number 1903966-23-3, is a compound of significant interest in the field of pharmaceutical research and development. This molecule, featuring a benzoate core linked to a piperazine moiety, has garnered attention due to its potential applications in the synthesis of bioactive molecules. The structural features of this compound make it a valuable candidate for further exploration in drug discovery and medicinal chemistry.

The chemical structure of methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate consists of a benzoic acid derivative substituted with an amine group connected to a piperazine ring. This configuration suggests potential interactions with biological targets, making it a promising scaffold for the development of new therapeutic agents. The presence of the piperazine group, known for its ability to form hydrogen bonds and interact with various protein targets, enhances the compound's pharmacological relevance.

In recent years, there has been growing interest in the development of molecules that can modulate neurotransmitter systems. Piperazine derivatives, in particular, have been extensively studied for their role in central nervous system (CNS) disorders. The compound methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate may exhibit properties that are beneficial in the treatment of conditions such as depression, anxiety, and other neurological disorders. Its ability to interact with neurotransmitter receptors and enzymes makes it a compelling candidate for further investigation.

Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and pharmacokinetic properties of novel compounds with high accuracy. These computational tools have been instrumental in identifying potential lead compounds for drug development. Methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate has been subjected to virtual screening studies to assess its interactions with various biological targets. Preliminary results suggest that this compound may have significant binding affinity for certain enzymes and receptors involved in neurological pathways.

The synthesis of methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the piperazine moiety into the benzoate backbone necessitates careful selection of reagents and catalysts to ensure high yield and purity. Researchers have reported efficient synthetic routes that utilize readily available starting materials and standard laboratory equipment. These synthetic strategies are crucial for the scalable production of this compound for further pharmacological studies.

In vitro studies have begun to elucidate the biological activity of methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate. Initial experiments have focused on its interaction with neurotransmitter receptors, such as serotonin and dopamine receptors. The compound's ability to modulate these receptors could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments. Additionally, its potential role in inhibiting key enzymes involved in neurological disorders is under active investigation.

The pharmacokinetic properties of methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate are also being evaluated to determine its suitability for clinical applications. Factors such as solubility, stability, and metabolic pathways are critical considerations in drug development. Preliminary data suggest that this compound exhibits favorable pharmacokinetic profiles, which could enhance its bioavailability and therapeutic potential. Further studies are needed to confirm these findings and optimize its pharmacokinetic properties.

The future direction of research on methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate includes exploring its mechanism of action and developing analogs with enhanced biological activity. By modifying specific structural features, researchers aim to create derivatives that exhibit improved efficacy and selectivity for target receptors or enzymes. Collaborative efforts between synthetic chemists, pharmacologists, and bioinformaticians will be essential in advancing this field.

In conclusion, methyl 4-{2-(piperazin-1-yl)ethylamino}benzoate (CAS No. 1903966-23-3) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and potential interactions with biological targets make it a valuable compound for further exploration in pharmaceutical research. As our understanding of molecular interactions continues to grow, compounds like this one will play a crucial role in addressing unmet medical needs.

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